N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of an ethanediamide backbone with various substituents This particular compound features a 2-ethylphenyl group and a furan-2-ylmethyl group attached to the ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide typically involves the reaction of 2-ethylphenylamine with furan-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired ethanediamide compound. Common reaction conditions include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The Schiff base intermediate can be reduced to form the ethanediamide compound.
Substitution: The phenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Ethanediamide compound.
Substitution: Halogenated phenyl or furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide can be compared with other similar compounds, such as:
N’-(2-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-(2-methylphenyl)-N-[(furan-2-yl)methyl]ethanediamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
The uniqueness of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-11-6-3-4-8-13(11)17-15(19)14(18)16-10-12-7-5-9-20-12/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUHONYZBXENMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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